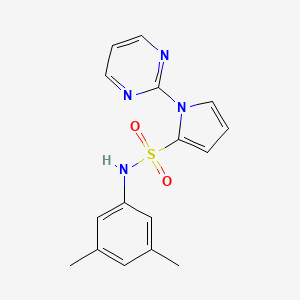
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring, a pyrimidine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the pyrrole derivative.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrole-pyrimidine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve product yields.
化学反应分析
Types of Reactions
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole or pyrimidine derivatives.
科学研究应用
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
- N-(3,5-Dimethylphenyl)-1H-pyrrole-2-sulfonamide
- N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-carboxamide
Uniqueness
N-(3,5-Dimethylphenyl)-1-(2-pyrimidinyl)-1H-pyrrole-2-sulfonamide stands out due to its unique combination of a pyrrole ring, a pyrimidine ring, and a sulfonamide group. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1251534-00-5 |
|---|---|
分子式 |
C16H16N4O2S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-1-pyrimidin-2-ylpyrrole-2-sulfonamide |
InChI |
InChI=1S/C16H16N4O2S/c1-12-9-13(2)11-14(10-12)19-23(21,22)15-5-3-8-20(15)16-17-6-4-7-18-16/h3-11,19H,1-2H3 |
InChI 键 |
RWIIQMDQYAZUPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN2C3=NC=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
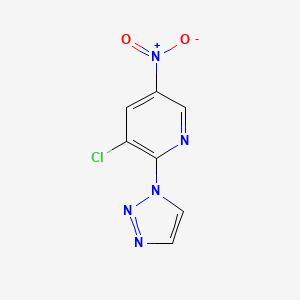
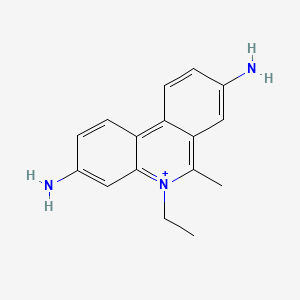
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)
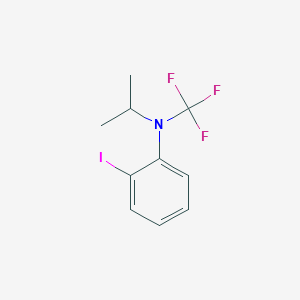
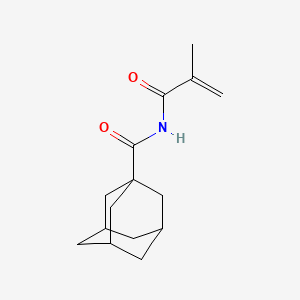

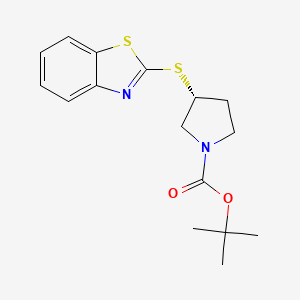
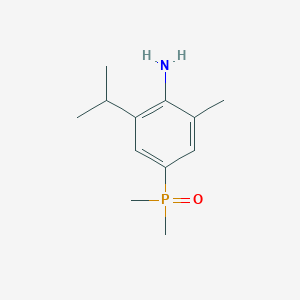
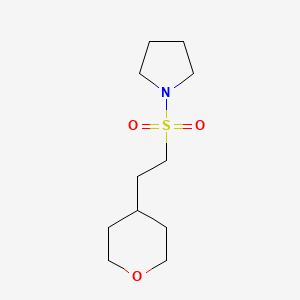
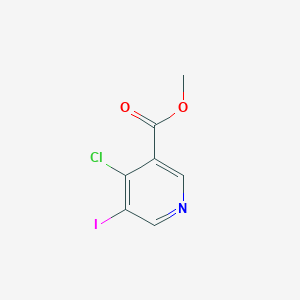
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
